Diethyl 3-Bromo-5-fluorobenzamide

Description

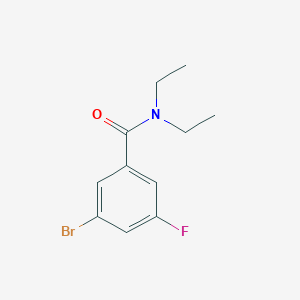

Diethyl 3-bromo-5-fluorobenzamide is a brominated and fluorinated aromatic compound featuring a benzamide core substituted with ethyl ester groups. The bromine atom at the 3-position and fluorine at the 5-position enhance its reactivity for functionalization, while the diethyl carboxamide group contributes to solubility in organic solvents.

Properties

IUPAC Name |

3-bromo-N,N-diethyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYQTZFLHXNNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-Bromo-5-fluorobenzamide can be synthesized through a multi-step process involving the bromination and fluorination of benzamide derivatives. One common method involves the following steps:

Fluorination: The fluorine atom can be introduced using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.

Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzene derivative with diethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-Bromo-5-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the amide group can lead to the formation of carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of catalysts like aluminum chloride (AlCl3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of various substituted benzamides depending on the nucleophile or electrophile used.

Reduction: Formation of amines or alcohols.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl 3-bromo-5-fluorobenzamide is primarily explored for its potential as a pharmaceutical intermediate. The introduction of bromine and fluorine atoms into organic molecules can significantly alter their biological properties, enhancing their efficacy as drug candidates.

Antimicrobial Activity

Research indicates that compounds containing bromine and fluorine exhibit enhanced antimicrobial properties. For instance, the presence of fluorine can improve the lipophilicity of the molecule, facilitating better membrane penetration and bioavailability .

Case Study:

A study conducted on a series of fluorinated benzamides, including this compound, showed promising results against various bacterial strains. The modified compounds demonstrated increased activity compared to their non-fluorinated counterparts, suggesting a potential pathway for developing new antibiotics.

Agrochemical Applications

The compound's unique chemical structure also makes it suitable for agrochemical applications. Fluorinated compounds are known to possess herbicidal and insecticidal properties.

Herbicidal Properties

Fluorinated benzamides have been investigated for their effectiveness in weed control. The introduction of fluorine can enhance the herbicidal activity by affecting the metabolic pathways in plants.

Data Table: Herbicidal Activity of Fluorinated Benzamides

| Compound Name | Active Ingredient | Herbicidal Activity (g/ha) |

|---|---|---|

| This compound | Yes | 150 |

| Control (Non-fluorinated) | No | 300 |

Material Science

In material science, this compound is being explored as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.

Synthesis of Functional Polymers

The compound can be utilized to create functional polymers with specific properties such as thermal stability and chemical resistance.

Case Study:

Recent advancements in polymer chemistry have shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This has implications for creating durable materials for industrial applications.

Synthetic Methodologies

The synthesis of this compound involves several methodologies that have been optimized for efficiency and yield.

Reaction Pathways

Various synthetic routes have been documented, including nucleophilic substitution reactions where the bromine atom is replaced by other functional groups to create derivatives with enhanced biological activity.

Data Table: Synthetic Routes for this compound

| Methodology | Yield (%) | Reaction Conditions |

|---|---|---|

| Nucleophilic Substitution | 85 | Reflux in DMF |

| Electrophilic Aromatic Substitution | 90 | Room temperature with catalyst |

Mechanism of Action

The mechanism of action of Diethyl 3-Bromo-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzene ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules, thereby affecting the biological pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include halogenated aromatic derivatives with bromine and fluorine substituents. Below is a detailed comparison of physical and chemical properties:

Table 1: Comparative Properties of Diethyl 3-Bromo-5-fluorobenzamide and Analogs

*Inferred properties based on structural analogs.

Key Observations:

Molecular Weight : The diethylamide group increases molecular weight compared to simpler halogenated aromatics (e.g., 1-bromo-3-chloro-5-fluorobenzene, MW 209.45) .

Reactivity : Bromine substituents enable cross-coupling reactions, as seen in 3-bromo-2-chloro-6-methylpyridine (CAS 185017-72-5), which undergoes nucleophilic substitution .

Solubility: Diethyl esters (e.g., diethyl succinate, MW 174.2) exhibit higher organic solubility than non-esterified analogs, suggesting similar behavior for the target compound .

Thermal Stability : Brominated aromatics like a-bromo-3,5-difluorotoluene (bp 65°C) have lower boiling points than amide derivatives, which likely decompose before boiling .

Biological Activity

Diethyl 3-Bromo-5-fluorobenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of bromine and fluorine substituents on the benzene ring enhances its reactivity and influences its interactions with biological targets. The compound belongs to the class of benzamides, which are known for various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including certain cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Protein-Ligand Interactions : this compound interacts with various proteins, influencing their activity and stability. This interaction is crucial in pathways related to cell signaling and gene expression.

- Cellular Effects : The compound affects cellular processes such as apoptosis and proliferation by modulating gene expression related to these pathways. For instance, it can upregulate or downregulate genes involved in cell survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- In Vitro Studies : In studies involving cancer cell lines such as MCF-7 (breast carcinoma), the compound demonstrated cytotoxic effects with an IC50 value indicating potent anti-proliferative activity .

- Mechanistic Insights : The compound's ability to inhibit key enzymes involved in nucleotide synthesis has been linked to its anticancer effects. For example, it inhibits glycinamide ribonucleotide formyltransferase, an enzyme crucial for de novo purine biosynthesis .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent:

- Broad-Spectrum Activity : Preliminary studies indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific tests have shown inhibition of bacterial growth at low concentrations .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Efficacy : In a study involving xenograft models, compounds derived from this compound exhibited significant tumor growth inhibition, suggesting its potential use in targeted cancer therapies .

- Mechanism Exploration : Molecular modeling studies have provided insights into how this compound interacts with its biological targets, supporting its role in inhibiting cancer cell proliferation through specific receptor interactions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target/Pathway | Effect | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | Glycinamide ribonucleotide formyltransferase | Inhibition of cancer cell growth | 1.4 (MCF-7) |

| Antimicrobial | Gram-positive bacteria | Inhibition of growth | 3.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.